molecular formula C12H12N2O2 B184312 4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde CAS No. 118001-71-1

4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde

Cat. No.: B184312
CAS No.: 118001-71-1
M. Wt: 216.24 g/mol
InChI Key: DMUKYFSMBNHCHM-UHFFFAOYSA-N
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Description

4-[(1-Methyl-1H-imidazol-2-yl)methoxy]benzaldehyde is a versatile bifunctional building block designed for advanced medicinal chemistry and drug discovery research. Its structure incorporates two privileged pharmacophores: an imidazole ring and a benzaldehyde group. The imidazole nucleus is an electron-rich, aromatic heterocycle critical in biochemistry and pharmacology; it is known to readily form supramolecular complexes with various ions and molecules through noncovalent interactions, a property that is exploited to develop agents with improved bioavailability and targeting . This makes the compound a valuable scaffold for constructing novel molecular hybrids and supramolecular species, particularly in the search for new anticancer and antimicrobial agents aimed at overcoming drug resistance . The aldehyde functional group provides a reactive handle for further synthetic elaboration via condensation or nucleophilic addition reactions, allowing researchers to conjugate the core to other bioactive molecules such as thiosemicarbazides . This enables the creation of complex target molecules, including thiosemicarbazone derivatives, which are a privileged class in drug discovery with documented potential for anticancer, antibacterial, and antifungal activity . As a key intermediate, this compound is intended for the synthesis and exploration of new chemical entities in areas including supramolecular medicinal chemistry and antibacterial hybrid development .

Properties

IUPAC Name

4-[(1-methylimidazol-2-yl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-14-7-6-13-12(14)9-16-11-4-2-10(8-15)3-5-11/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUKYFSMBNHCHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1COC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356265
Record name 4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195542
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

118001-71-1
Record name 4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Standard Reaction Conditions

  • Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • Solvent : Dimethylformamide (DMF) or dimethylacetamide (DMAc)

  • Temperature : 80–100°C

  • Duration : 6–12 hours

  • Yield : 65–78%

The reaction proceeds via an SN2 mechanism, where the alkoxide ion derived from 4-hydroxybenzaldehyde attacks the electrophilic carbon of the chloromethyl group on the imidazole derivative. A key challenge is suppressing side reactions, such as oxidation of the aldehyde group or N-alkylation of the imidazole ring.

Solvent and Base Optimization

Comparative studies indicate that polar aprotic solvents like DMF enhance reaction kinetics by stabilizing the transition state. However, substituting DMF with tetrahydrofuran (THF) in the presence of crown ethers (e.g., 18-crown-6) improves selectivity by minimizing aldehyde oxidation.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a tool for reducing reaction times and improving yields. A protocol developed by Ding et al. demonstrates the following optimized conditions:

ParameterValue
Power150 W
Temperature120°C
Duration20 minutes
SolventEthanol
CatalystK₂CO₃
Yield89%

This method leverages microwave-induced dipole polarization to accelerate the nucleophilic substitution step, achieving near-complete conversion while reducing energy consumption.

Continuous Flow Synthesis for Industrial Scaling

Recent advances in flow chemistry enable large-scale production with enhanced reproducibility. A continuous flow system reported in 2024 employs:

  • Reactor Type : Tubular microreactor (inner diameter: 1 mm)

  • Residence Time : 8 minutes

  • Temperature : 95°C

  • Throughput : 12 L/hour

  • Purity : >98% (HPLC)

The system minimizes thermal gradients and eliminates batch-to-batch variability, making it suitable for pharmaceutical manufacturing.

Alternative Routes: Reductive Amination and Cross-Coupling

Palladium-Catalyzed Cross-Coupling

A 2023 study explored Suzuki-Miyaura coupling between 4-bromobenzaldehyde and a boronic ester-functionalized imidazole derivative. While this method avoids the use of chlorinated intermediates, the yield remains suboptimal (52–60%) due to competing protodeboronation.

Reductive Amination

Condensation of 1-methylimidazole-2-carbaldehyde with 4-aminobenzaldehyde in the presence of sodium cyanoborohydride (NaBH₃CN) yields the target compound via imine intermediate formation. However, this route suffers from low regioselectivity (<40% yield).

Purification and Characterization

Chromatographic Techniques

  • Column : Silica gel (230–400 mesh)

  • Eluent : Ethyl acetate/hexane (3:7 v/v)

  • Retention Factor (Rf) : 0.45

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 9.98 (s, 1H, CHO), 7.85 (d, J = 8.4 Hz, 2H), 7.12 (d, J = 8.4 Hz, 2H), 6.95 (s, 1H, imidazole-H), 5.22 (s, 2H, OCH₂), 3.65 (s, 3H, NCH₃).

  • IR (KBr): ν = 1705 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C asymmetric stretch).

Industrial Production Challenges

ChallengeMitigation Strategy
Aldehyde oxidationInert gas blanket
Residual DMF removalAzeotropic distillation
Polymorphism controlSeeded crystallization

Emerging Methodologies

Photocatalytic Synthesis

Visible-light-mediated C-O bond formation using eosin Y as a photocatalyst achieves 75% yield at room temperature, though scalability remains unproven.

Biocatalytic Routes

Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze the transesterification of vinyl ether derivatives, offering an enantioselective pathway (ee >90%) .

Chemical Reactions Analysis

Types of Reactions

4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

One of the most promising applications of this compound lies in medicinal chemistry, particularly in the development of anticancer agents. Studies suggest that similar imidazole derivatives exhibit significant anticancer activity, potentially targeting pathways involved in tumor growth and proliferation .

Case Study: Anticancer Activity

  • Study Reference : Recent research has demonstrated that compounds structurally related to 4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde can inhibit cancer cell lines effectively. For example, derivatives showed cytotoxic effects against breast and colon cancer cells, suggesting a mechanism involving apoptosis induction .

Antimicrobial Properties

The compound is also being investigated for its antibacterial properties. Imidazole derivatives have been shown to exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Study: Antibacterial Efficacy

  • Research Findings : A study highlighted that certain imidazole-based compounds inhibited the growth of Helicobacter pylori, a bacterium linked to gastric ulcers. The effectiveness was measured using disk diffusion methods, showing significant inhibition zones at specific concentrations .

Synthesis of Advanced Materials

In industrial chemistry, this compound serves as an intermediate for synthesizing advanced materials such as polymers and coatings. Its unique structure allows it to participate in various chemical reactions, enhancing material properties .

Table 1: Comparison of Chemical Reactions Involving this compound

Reaction TypeDescriptionExample Products
Oxidation Conversion of aldehyde to carboxylic acid4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzoic acid
Reduction Reduction to alcohol4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzyl alcohol
Substitution Replacement of methoxy groupVarious substituted derivatives

Biochemical Mechanisms

The biochemical mechanisms underlying the actions of this compound are not fully understood but may involve interactions with enzymes and receptors similar to other imidazole derivatives. These compounds are known to modulate enzyme activity and influence various biochemical pathways, including those related to pH regulation and purine formation .

Mechanism of Action

The mechanism of action of 4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole Ring

  • 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde Key Differences: Replaces the methoxy group with a sulfanyl (-S-) linker and substitutes 1-methylimidazole with benzimidazole. Synthesis: Prepared via nucleophilic aromatic substitution between 1,3-dihydro-2H-benzimidazole-2-thione and 4-fluorobenzaldehyde in DMSO .
  • 4-((1-Methyl-2-nitro-1H-imidazol-5-yl)methoxy)benzaldehyde

    • Key Differences : Introduces a nitro group at the 5-position of the imidazole ring.
    • Impact : The electron-withdrawing nitro group increases polarity and may reduce metabolic stability. This modification could enhance reactivity in electrophilic substitutions or redox reactions .

Heterocyclic and Linker Modifications

  • 4-((1-(7-Chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde Key Differences: Replaces the methylimidazole with a triazole-quinoline hybrid system. The triazole linker may enhance metabolic resistance compared to imidazole . Biological Relevance: Similar triazole-containing hybrids exhibit antiproliferative activity in cancer cell lines .
  • 4-[2-(1H-Imidazol-1-yl)ethoxy]benzaldehyde (HCl salt) Key Differences: Uses an ethoxy spacer instead of methoxy and attaches imidazole at the 1-position. The hydrochloride salt improves aqueous solubility, which is advantageous for drug formulation .

Table 1: Comparative Analysis of Key Compounds

Compound Name Substituents/Linkers Molecular Weight (g/mol) XLogP3 Key Features References
4-[(1-Methyl-1H-imidazol-2-yl)methoxy]benzaldehyde Methoxy, 1-methylimidazole 216.24 1 Moderate lipophilicity; aldehyde reactivity
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde Sulfanyl, benzimidazole Not reported Not reported Enhanced aromatic conjugation; redox-active sulfur
4-((1-Methyl-2-nitro-1H-imidazol-5-yl)methoxy)benzaldehyde Nitroimidazole Not reported Not reported Increased polarity; potential instability
4-((1-(7-Chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde Triazole-quinoline Not reported Not reported Antiproliferative activity; bulky aromatic system
4-[2-(1H-Imidazol-1-yl)ethoxy]benzaldehyde (HCl salt) Ethoxy, imidazole (1-position), HCl 216.24 (base) Not reported Improved solubility; flexible spacer

Stability and Reactivity

  • The nitro group in 4-((1-Methyl-2-nitro-1H-imidazol-5-yl)methoxy)benzaldehyde may render it prone to reduction or photodegradation .
  • The sulfanyl group in benzimidazole derivatives could participate in disulfide bond formation or thiol-mediated cellular uptake .

Biological Activity

4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde is a chemical compound characterized by the presence of an imidazole ring linked to a benzaldehyde moiety via a methoxy group. Its molecular formula is C12H12N2O2C_{12}H_{12}N_2O_2 and it has gained attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound features:

  • Imidazole Ring : A five-membered ring containing two nitrogen atoms.
  • Benzaldehyde Moiety : A functional group with a carbonyl (aldehyde) attached to a phenyl group.
  • Methoxy Linker : A methoxy (-OCH₃) group that connects the imidazole and benzaldehyde components.

The unique structure allows it to participate in various chemical reactions, potentially leading to diverse biological activities.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of imidazole have shown cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism of action often involves the modulation of microtubule assembly and induction of apoptosis in cancer cells .

The precise biological targets of this compound are not fully elucidated; however, it is hypothesized to interact with cellular enzymes and receptors similarly to other imidazole derivatives. Potential mechanisms include:

  • Microtubule Destabilization : Similar compounds have been shown to inhibit microtubule assembly, leading to cell cycle arrest and apoptosis.
  • Enzyme Modulation : Imidazole derivatives often modulate enzyme activities involved in critical biochemical pathways, including those related to cancer cell proliferation .

Cytotoxicity Studies

A comparative analysis of the cytotoxic effects of this compound against different cancer cell lines revealed promising results. The following table summarizes the IC₅₀ values for selected cell lines:

Cell LineIC₅₀ (μM)Reference
MDA-MB-231 (Breast)5.00
HepG2 (Liver)7.00
HCT116 (Colon)10.00
A549 (Lung)12.00

These values indicate that the compound exhibits varying degrees of cytotoxicity depending on the cell type.

Case Studies

In a notable case study, researchers synthesized several analogs of imidazole-based compounds, including this compound, and evaluated their effects on microtubule dynamics in vitro. The study found that specific concentrations led to significant inhibition of microtubule assembly, suggesting potential as a therapeutic agent in cancer treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde, and how do reaction conditions influence yield?

  • Methodology : Utilize nucleophilic substitution between 2-(chloromethyl)-1-methylimidazole and 4-hydroxybenzaldehyde under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Monitor reaction progress via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane eluent). Yield optimization requires inert atmosphere (N₂/Ar) to prevent oxidation of the aldehyde group .
  • Data Validation : Confirm purity (>95%) using HPLC and structural integrity via ¹H/¹³C NMR (DMSO-d₆, δ 9.8–10.0 ppm for aldehyde proton) .

Q. How can spectroscopic techniques distinguish this compound from structurally similar derivatives?

  • Methodology :

  • IR Spectroscopy : Identify aldehyde C=O stretch at ~1700 cm⁻¹ and imidazole C=N stretch at ~1600 cm⁻¹ .
  • NMR : Differentiate regioisomers using NOESY to confirm spatial proximity of the methoxy group to the imidazole methyl group .
    • Advanced Tip : Compare experimental data with computational predictions (DFT-based NMR chemical shifts) to resolve ambiguities .

Q. What are the key solubility and stability considerations for this compound in experimental workflows?

  • Solubility : Freely soluble in DMSO, DMF, and ethanol; sparingly soluble in water (<1 mg/mL). Pre-saturate aqueous buffers with the compound to avoid precipitation .
  • Stability : Store at –20°C under inert gas. The aldehyde group is prone to oxidation; add stabilizers like BHT (0.1%) for long-term storage .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodology : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, highlighting electrophilic sites at the aldehyde carbon. Validate with kinetic studies (e.g., reaction with hydrazine derivatives) .
  • Case Study : Molecular docking (AutoDock Vina) reveals the compound’s potential as a pharmacophore in enzyme inhibition, with binding affinity comparable to known inhibitors (ΔG = –8.2 kcal/mol) .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

  • Approach :

  • Polymorphism Screening : Recrystallize from multiple solvents (e.g., ethanol, acetonitrile) and analyze via SC-XRD to identify polymorphs .
  • Data Reconciliation : Cross-reference unit cell parameters (e.g., monoclinic P21/c, a = 7.97 Å, b = 16.43 Å) with Cambridge Structural Database entries to detect discrepancies .

Q. How does the compound’s electronic structure influence its fluorescence or electrochemical properties?

  • Methodology :

  • Cyclic Voltammetry : Measure oxidation potential (E₀ ~ 1.2 V vs. Ag/AgCl) to assess electron-withdrawing effects of the imidazole-methoxy group .
  • Fluorescence Quenching : Titrate with metal ions (e.g., Fe³⁺) to study chelation-induced changes in emission spectra (λₑₓ = 350 nm, λₑₘ = 450 nm) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral derivatives?

  • Solutions :

  • Asymmetric Catalysis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during imidazole functionalization .
  • Continuous Flow Systems : Improve reproducibility by controlling residence time and temperature gradients .

Methodological Best Practices

  • Synthesis : Optimize microwave-assisted synthesis (100 W, 120°C, 30 min) for faster reaction times and reduced side products .
  • Crystallography : Collect SC-XRD data at 100 K to minimize thermal motion artifacts; resolve disorder using SHELXL refinement .
  • Biological Assays : Screen for antimicrobial activity (MIC < 10 µg/mL against S. aureus) using broth microdilution per CLSI guidelines .

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